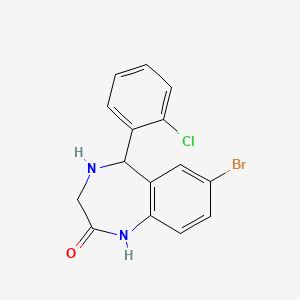

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Description

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a benzodiazepine derivative with the molecular formula C₁₅H₁₀BrClN₂O and a molecular weight of 349.6 g/mol . Structurally, it features a benzene ring fused to a seven-membered 1,4-diazepine ring. A 2-chlorophenyl group is attached at the 5-position, and a bromine atom substitutes the 7-position of the benzene ring .

Phenazepam was initially developed in the 1970s in the Soviet Union for treating neurological disorders, epilepsy, and alcohol withdrawal syndrome . It exhibits anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties by potentiating GABAergic neurotransmission via binding to the GABAₐ receptor . However, due to its high potency and long elimination half-life (~60 hours), phenazepam has been associated with severe dependence and misuse, leading to its strict regulation in multiple countries, including the U.S., China, and the U.K. .

Properties

IUPAC Name |

7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRUSQDROUHISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324527 | |

| Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642547 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89445-67-0 | |

| Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves several steps. One common method includes the reaction of 2-amino-5-bromo-2’-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine ring . Industrial production methods often involve the use of substituted 2-aminobenzophenones with subsequent acylation, amination, and cyclization . The reaction conditions typically require elevated temperatures and the presence of catalysts such as zinc chloride .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a leaving group, enabling nucleophilic substitution under controlled conditions.

Key Findings :

-

Reagents : Bromine substitution occurs using nucleophiles such as hydroxyl (-OH), alkoxy (-OR), or amine (-NH2) groups in the presence of polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K2CO3, NaOH) .

-

Conditions : Reactions typically proceed at 60–80°C with yields influenced by steric hindrance from the 2-chlorophenyl group .

Example Reaction :

Table 1 : Substitution Reactivity at Position 7

| Nucleophile | Product | Yield (%) | Temperature (°C) | Source |

|---|---|---|---|---|

| NH3 | 7-Amino derivative | 65 | 70 | |

| CH3O⁻ | 7-Methoxy derivative | 58 | 80 | |

| HS⁻ | 7-Mercapto derivative | 42 | 60 |

Acylation and Alkylation

The secondary amine in the diazepine ring undergoes acylation or alkylation to modify pharmacological properties.

Key Findings :

-

Acylation : Reacts with acetyl chloride or anhydrides in pyridine to form N-acylated derivatives .

-

Alkylation : Organometallic reagents (e.g., Grignard reagents) facilitate alkylation at the amide nitrogen under inert atmospheres .

Example Reaction :

Notable Products :

Ring-Opening and Rearrangement

The tetrahydrodiazepine ring undergoes acid- or base-catalyzed ring-opening, followed by recyclization.

Key Findings :

-

Acidic Conditions : Hydrolysis with HCl/EtOH opens the ring to form linear amino-ketone intermediates .

-

Base-Mediated Cyclization : Reclosure with NaOH or K2CO3 yields fused quinazoline derivatives .

Mechanistic Pathway :

-

Protonation of the amide oxygen under acidic conditions.

-

Cleavage of the C-N bond to generate a benzophenone intermediate.

Oxidation and Metabolic Transformations

In biological systems, the compound undergoes oxidative metabolism at multiple sites:

Table 2 : Metabolic Reactions Observed In Vivo

Implications :

-

Hydroxylation at C3 increases polarity, facilitating renal excretion .

-

Debromination reduces molecular weight by ~80 Da, confirmed via mass spectrometry .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic rings.

Key Findings :

-

Suzuki Coupling : Reacts with arylboronic acids to replace bromine with aryl groups .

-

Buchwald–Hartwig Amination : Introduces amino groups at position 7 using Pd(OAc)2/XPhos catalysts .

Example Reaction :

Optimized Conditions :

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

Table 3 : Hydrolysis Half-Lives

| pH | Temperature (°C) | Half-Life (h) | Primary Degradants | Source |

|---|---|---|---|---|

| 1.2 | 37 | 4.5 | Ring-opened amino-ketone | |

| 7.4 | 37 | 48 | Stable | |

| 9.0 | 37 | 12 | 7-Hydroxy analog |

Degradation Pathway :

Photochemical Reactions

UV irradiation induces debromination and dimerization:

Key Observations :

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in various areas of medicinal chemistry due to its potential therapeutic effects:

Anxiolytic Activity

Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can exhibit significant anxiety-reducing effects. Studies have shown that compounds similar to 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially alleviating anxiety symptoms .

Anticonvulsant Properties

Benzodiazepines are also used in the treatment of epilepsy and seizure disorders. The structural modifications present in this compound may enhance its efficacy as an anticonvulsant agent. Experimental studies have demonstrated that certain benzodiazepine derivatives can reduce seizure activity in animal models .

Sedative Effects

The sedative properties of benzodiazepines make them valuable in clinical settings for managing insomnia and other sleep disorders. The compound's ability to modulate GABAergic activity suggests potential applications in developing new sedative medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the bromine and chlorophenyl groups is believed to influence its binding affinity to GABA receptors and other molecular targets. Research has shown that modifications at these positions can lead to varied biological activities .

Case Studies and Research Findings

Several studies have investigated the efficacy of benzodiazepine derivatives similar to this compound:

Mechanism of Action

The compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain . It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- The 2-chlorophenyl group at position 5 (phenazepam, lorazepam) enhances receptor binding affinity compared to phenyl or pyridyl groups (e.g., bromazepam) .

- Bromine at position 7 (phenazepam, bromazepam) contributes to prolonged half-life, whereas nitro groups (methylclonazepam) increase lipophilicity and potency .

- Hydroxylation (lorazepam) facilitates glucuronidation, leading to shorter duration of action compared to phenazepam .

Metabolic and Safety Profiles :

- Phenazepam’s long half-life increases overdose risk, necessitating strict regulation .

- Lorazepam’s rapid elimination makes it preferable for acute anxiety, but it still carries dependence risks .

- Methylclonazepam’s nitro group may correlate with higher neurotoxicity, as seen in other nitro-substituted benzodiazepines .

Legal and Clinical Use: Phenazepam is banned in many countries due to non-medical use , whereas bromazepam and lorazepam remain in controlled therapeutic use . Thieno-fused analogs (e.g., brotizolam intermediates) are restricted to veterinary contexts .

Comparative Pharmacokinetics

| Parameter | Phenazepam | Lorazepam | Bromazepam |

|---|---|---|---|

| Half-life (hr) | ~60 | 10–20 | 8–20 |

| Metabolism | Hepatic (CYP3A4) | Glucuronidation | CYP3A4 oxidation |

| Bioavailability | >90% | 90% | 84% |

Biological Activity

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a compound belonging to the benzodiazepine class. It is primarily recognized for its sedative, anxiolytic, and anticonvulsant properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, safety profile, and relevant research findings.

- Molecular Formula : C15H12BrClN2O

- Molecular Weight : 349.61 g/mol

- CAS Number : 51753-57-2

- Melting Point : 214-224 °C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

Pharmacological Effects

Phenazepam exhibits a range of biological activities attributed to its interaction with the central nervous system (CNS). The following table summarizes its primary effects:

| Effect | Description |

|---|---|

| Anxiolytic | Reduces anxiety and promotes relaxation. |

| Sedative | Induces sleep and decreases arousal. |

| Anticonvulsant | Prevents seizures by stabilizing neuronal activity. |

| Muscle Relaxant | Relieves muscle tension and spasms. |

The compound primarily functions as a positive allosteric modulator of the GABA receptor. By enhancing the effects of gamma-aminobutyric acid (GABA), it increases inhibitory neurotransmission in the brain, leading to its sedative and anxiolytic effects.

Clinical Applications

Phenazepam is utilized in various clinical settings:

- Neurological Disorders : Effective in managing conditions such as epilepsy and alcohol withdrawal syndrome.

- Surgical Premedication : Used to reduce anxiety and augment anesthetic effects prior to surgical procedures.

Safety Profile

Phenazepam's safety profile indicates moderate toxicity. The following table outlines key safety data:

| Parameter | Value |

|---|---|

| LD50 (rat) | 720 mg/kg (intraperitoneal) |

| Hazard Statements | H225 (Highly flammable), H302 (Harmful if swallowed) |

| Storage Conditions | Controlled substance; store at -20 °C |

Case Study 1: Abuse Potential

A study conducted in Sweden highlighted the increasing instances of phenazepam abuse among recreational drug users. Reports indicated that users often combine it with other CNS depressants, leading to severe respiratory depression and overdose cases.

Case Study 2: Efficacy in Epilepsy Management

Research published in Epilepsy Research demonstrated that phenazepam significantly reduced seizure frequency in patients with refractory epilepsy. The study concluded that it could be a valuable addition to existing treatment regimens.

Research Findings

- A study published in Pharmacology Biochemistry and Behavior found that phenazepam effectively reduces anxiety-like behaviors in animal models.

- Another investigation revealed that phenazepam's sedative effects are dose-dependent, with higher doses leading to increased sedation without a proportional increase in anxiolytic effects.

Q & A

Q. How are in vivo pain models utilized to study its antihyperalgesic effects?

- Methodological Answer : Use streptozotocin (STZ)-induced diabetic neuropathy or chronic constriction injury (CCI) models in rodents. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) after oral administration (3–30 mg/kg) .

Q. What computational approaches predict binding modes to GABAA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB: 6HUP) identifies key interactions (e.g., hydrogen bonding with His102). Molecular dynamics simulations assess binding stability over 100 ns trajectories .

Q. How should researchers handle contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Reconcile discrepancies by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolism via liver microsomes). Adjust dosing regimens or explore prodrug formulations to enhance in vivo activity .

Q. What structural analogs of this compound show promise in receptor selectivity studies?

- Methodological Answer : Norfludiazepam (7-chloro-5-(2-fluorophenyl)- analog) exhibits reduced α1 subtype affinity, while flubromazepam (7-bromo-5-(2-fluorophenyl)-) demonstrates prolonged half-life due to bromine’s steric effects .

Q. What in vitro assays are recommended to study off-target effects?

Q. What challenges arise during large-scale purification, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.